Thiovardenafil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

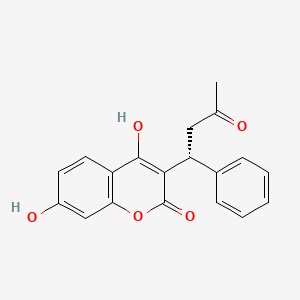

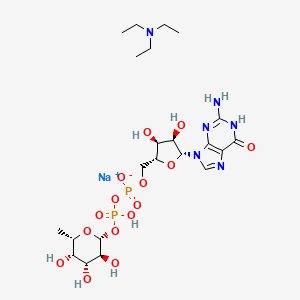

Thiovardenafil is a compound that can be used for pharmaceutical analytical testing . It is related to Vardenafil, a potent and specific inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is used in the treatment of erectile dysfunction .

Molecular Structure Analysis

This compound has a molecular formula of C23H32N6O3S2 and a molecular weight of 504.7 g/mol . It has a complex structure that includes several functional groups, including ethoxy, sulfonyl, and imidazo .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that the study of chemical reactions is a crucial aspect of pharmaceutical research . Understanding these reactions can help in predicting the behavior of the compound in biological systems.

Physical And Chemical Properties Analysis

This compound has several computed properties, including a molecular weight of 504.7 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 8 .

Wissenschaftliche Forschungsanwendungen

A study titled "Detection and structure elucidation of hydroxythiovardenafil as an adulterant in a herbal dietary supplement" by Jankovics et al. (2013) described the detection of a new derivative of vardenafil, identified as hydroxythis compound, in a herbal dietary supplement. This compound was distinguished from hydroxyvardenafil by the conversion of an oxo group to a thio group. This is the first paper to describe a thio-analog of vardenafil in a commercially available product (Jankovics et al., 2013).

Another study on vardenafil, "Metabolic study of vardenafil analogues: Pseudovardenafil and hydroxyvardenafil" by Heo et al. (2019), investigated the metabolism of vardenafil analogues in both in-vitro and in-vivo models. This research identified new metabolites of these compounds, which could be important for understanding their toxicity and side effects (Heo et al., 2019).

In the paper "Comparison of the protective effects of sildenafil, vardenafil and tadalafil treatments in ischemia-reperfusion injury in rat ovary" by Sakin et al. (2019), the effects of different phosphodiesterase type 5 inhibitors, including vardenafil, were compared in the context of ischemia/reperfusion injury in rat ovaries. This study contributes to understanding the therapeutic potentials of vardenafil and its analogues (Sakin et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiovardenafil is a thiol analogue of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation . By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and smooth muscle relaxation .

Mode of Action

This compound, like Vardenafil, works by inhibiting PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . PDE5 inhibitors, such as this compound, inhibit the degradation of cGMP, allowing increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO/cGMP pathway . This pathway is crucial for the process of penile erection. The inhibition of PDE5 by this compound prevents the degradation of cGMP, leading to an increase in cGMP levels. This, in turn, leads to relaxation of the smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and the subsequent erection .

Pharmacokinetics

Vardenafil is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 2 hours . It is metabolized in the liver via CYP3A4, and its terminal half-life is approximately 4 to 6 hours . It is expected that this compound would have similar pharmacokinetic properties.

Result of Action

The primary molecular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels . This results in the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow, facilitating an erection . On a cellular level, this compound’s action results in vasodilation and smooth muscle relaxation.

Action Environment

Factors such as diet, lifestyle, and co-administration with other drugs (particularly those metabolized by cyp3a4) could potentially impact the pharmacokinetics and pharmacodynamics of this compound

Eigenschaften

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S2/c1-5-8-20-24-16(4)21-23(33)25-22(26-29(20)21)18-15-17(9-10-19(18)32-7-3)34(30,31)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSQZXZRMSVFGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912576-24-0 |

Source

|

| Record name | Thiovardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B861171EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is the detection of Thiovardenafil in healthcare foods a concern?

A1: While the provided abstract [] does not delve into the specific dangers of this compound, its presence in healthcare foods raises concerns because it is an undeclared pharmaceutical ingredient. This means consumers are unknowingly ingesting a substance that may have unintended effects and could interact with other medications they might be taking. The fact that it is being added illegally suggests a lack of quality control and potential health risks for consumers.

Q2: What analytical technique was employed to detect this compound in the study?

A2: The study utilized liquid chromatography-mass spectrometry (LC-MS) to detect this compound in healthcare foods []. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of the compound within complex matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

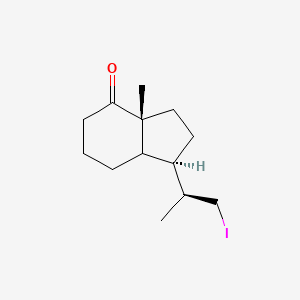

![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)

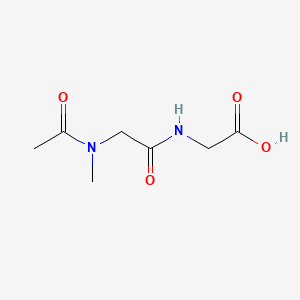

![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

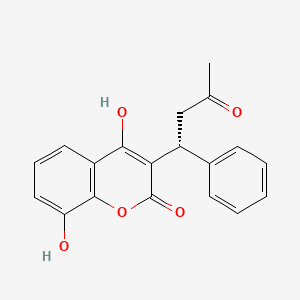

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)